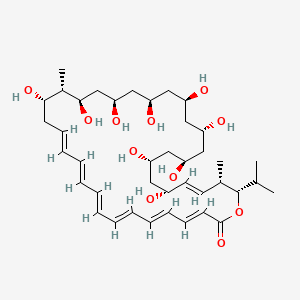

Dermostatin A

Description

Properties

CAS No. |

51053-36-2 |

|---|---|

Molecular Formula |

C40H64O11 |

Molecular Weight |

720.9 g/mol |

IUPAC Name |

(3E,5E,7E,9E,11E,13E,16S,17S,18R,20R,22R,24S,26S,28R,30R,32R,33E,35S,36S)-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |

InChI |

InChI=1S/C40H64O11/c1-27(2)40-28(3)18-19-30(41)20-31(42)21-32(43)22-33(44)23-34(45)24-35(46)25-36(47)26-38(49)29(4)37(48)16-14-12-10-8-6-5-7-9-11-13-15-17-39(50)51-40/h5-15,17-19,27-38,40-49H,16,20-26H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,19-18+/t28-,29-,30-,31-,32-,33+,34-,35+,36+,37-,38+,40-/m0/s1 |

InChI Key |

LSYAYTGVPHMMBZ-YPCSGYANSA-N |

Isomeric SMILES |

C[C@H]1/C=C/[C@@H](C[C@@H](C[C@@H](C[C@H](C[C@@H](C[C@H](C[C@H](C[C@H]([C@H]([C@H](C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O[C@H]1C(C)C)O)C)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |

Synonyms |

dermostatin A |

Origin of Product |

United States |

Foundational & Exploratory

Dermostatin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces viridogriseus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermostatin A is a polyene macrolide antibiotic first identified from the fermentation broth of Streptomyces viridogriseus. As a member of the polyene class of antifungals, its mechanism of action is presumed to involve binding to ergosterol in fungal cell membranes, leading to membrane disruption and cell death. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on presenting detailed experimental protocols and quantitative data to aid in further research and development.

Discovery and Initial Characterization

Dermostatin was first reported as an antifungal polyene antibiotic complex produced by Streptomyces viridogriseus. The complex was found to be a mixture of two closely related hexaenes, this compound and Dermostatin B. Early studies focused on the preliminary isolation and physico-chemical properties of this antibiotic complex.

Fermentation of Streptomyces viridogriseus for this compound Production

Experimental Protocol: Fermentation of Streptomyces viridogriseus

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or a vegetative mycelial suspension of Streptomyces viridogriseus. The culture is incubated at 28-30°C with agitation (e.g., 200-250 rpm) for 48-72 hours to obtain a dense seed culture.

-

Production Medium: A production medium rich in carbon and nitrogen sources is prepared. A typical medium for Streptomyces fermentation may contain:

-

Carbon Source: Glucose, starch, or glycerol (2-5% w/v)

-

Nitrogen Source: Soybean meal, yeast extract, or peptone (1-2% w/v)

-

Inorganic Salts: NaCl, K2HPO4, MgSO4·7H2O (0.05-0.5% w/v)

-

Trace Elements: A solution of trace metals may be added to enhance growth and secondary metabolite production.

-

The pH of the medium is adjusted to 6.8-7.2 before sterilization.

-

-

Fermentation: The production medium is inoculated with 5-10% (v/v) of the seed culture. The fermentation is carried out in a bioreactor with controlled temperature (28-30°C), pH (maintained between 6.5 and 7.5), and aeration. The fermentation is typically run for 5-10 days, during which the production of this compound is monitored.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate it from other cellular components and the co-produced Dermostatin B.

Experimental Protocol: Extraction and Purification of this compound

-

Harvesting: After the fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. This compound, being a lipophilic molecule, is primarily located in the mycelial cake.

-

Extraction: The mycelial cake is extracted with a polar organic solvent such as methanol, ethanol, or acetone. The extraction is typically performed multiple times to ensure complete recovery of the antibiotic. The solvent extracts are then pooled.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to solvent-solvent partitioning. For example, the residue can be dissolved in a mixture of a non-polar solvent (e.g., n-butanol) and water. This compound will preferentially partition into the organic phase.

-

Column Chromatography: The butanol extract is concentrated and subjected to column chromatography for further purification.

-

Stationary Phase: Silica gel or alumina is commonly used as the adsorbent.

-

Mobile Phase: A gradient of solvents with increasing polarity is used for elution. For instance, a gradient of chloroform-methanol or ethyl acetate-methanol can be employed.

-

Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

-

Crystallization: Fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain a purified solid product.

Quantitative Data

Antifungal Activity of Dermostatin

The in vitro antifungal activity of Dermostatin has been evaluated against a range of pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported in the literature.

| Fungal Species | MIC (µg/mL) |

| Candida albicans | Not explicitly found |

| Cryptococcus neoformans | Not explicitly found |

| Blastomyces dermatitidis | Not explicitly found |

| Histoplasma capsulatum | Not explicitly found |

| Trichophyton mentagrophytes | Not explicitly found |

| Trichophyton rubrum | Not explicitly found |

| Aspergillus niger | Not explicitly found |

Note: While the 1971 study by Gordee, Butler, and Narasimhachari investigated the antifungal activity of Dermostatin, the specific MIC values were not available in the accessed resources. The table is presented as a template for data that would be included from the full-text article.

Visualizations

Experimental Workflow for this compound Isolation

Dermostatin A: A Deep Dive into its Structural Elucidation and Stereochemistry

For researchers, scientists, and drug development professionals, understanding the intricate molecular architecture of natural products is paramount for harnessing their therapeutic potential. Dermostatin A, a polyene macrolide antibiotic, presents a compelling case study in the rigorous process of structure elucidation and stereochemical assignment. This technical guide synthesizes the available information to provide a comprehensive overview of the determination of its complex structure.

Physicochemical Characteristics

This compound, produced by Streptomyces viridogriseus, is an antifungal agent with the molecular formula C₄₀H₆₄O₁₁.[1] Its structure is characterized by a large macrolide ring, a conjugated polyene system, and a polyol region. Early studies reported a molecular weight of approximately 565, determined by the osmometric method.[2]

| Property | Value | Source |

| Molecular Formula | C₄₀H₆₄O₁₁ | PubChem CID 6433558[1] |

| Molecular Weight | 720.93 g/mol | PubChem CID 6433558 |

| Stereochemistry | Absolute | GSRS |

| Defined Stereocenters | 12 | GSRS |

| E/Z Centers | 7 | GSRS |

The Path to Unraveling the Structure of this compound

Experimental Protocols: A Generalized Approach

Due to the unavailability of the original detailed experimental procedures, this section outlines the likely methodologies employed based on standard practices for natural product structure elucidation from that era.

1. Isolation and Purification: this compound was isolated from the mycelia of Streptomyces viridogriseus.[2] The process would have involved solvent extraction of the mycelial cake, followed by chromatographic techniques such as column chromatography over silica gel or alumina to yield the pure crystalline compound.

2. Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound indicated the presence of hydroxyl groups, a lactone (macrolide) ring, and carbon-carbon double bonds, consistent with a polyene macrolide structure.[2] Early work showed absorption peaks at 3040, 1630, and 1570 cm⁻¹.[2]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum is characteristic of the conjugated polyene system. The location of the absorption maxima (λmax) provides information on the length of the conjugated chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the types of protons (olefinic, methine, methylene, methyl) and their connectivity through analysis of chemical shifts and coupling constants.

-

¹³C NMR: Would determine the number of distinct carbon atoms and their chemical environment (alkene, alcohol, ester, alkane).

-

2D NMR (COSY, HMQC, HMBC): These experiments would have been crucial for establishing the carbon framework by correlating protons with directly attached carbons (HMQC) and with carbons two to three bonds away (HMBC), as well as identifying neighboring protons (COSY).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would have been used to determine the exact molecular formula. Fragmentation patterns observed in the mass spectrum would provide clues about the connectivity of different structural motifs within the molecule.

3. Chemical Degradation:

-

Acid and Alkali Hydrolysis: Treatment of this compound with acid or base would lead to the cleavage of the lactone and any glycosidic bonds, breaking the large molecule into smaller, more easily identifiable fragments.[2] Analysis of these degradation products would help to piece together the overall structure. For instance, early studies involved refluxing with methanolic sodium hydroxide or sulfuric acid.[2]

Stereochemistry: Defining the 3D Architecture

The determination of the absolute and relative stereochemistry of the twelve stereocenters in this compound would have been a significant challenge.

1. Relative Stereochemistry:

-

Analysis of ¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constants between protons on adjacent carbons in the polyol chain, interpreted using the Karplus equation, would provide information about the dihedral angles and thus the relative stereochemistry of the hydroxyl and alkyl substituents.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments identify protons that are close to each other in space, regardless of their bonding connectivity. This would have been instrumental in determining the relative configuration of substituents along the macrolide ring.

2. Absolute Stereochemistry:

-

Optical Rotation: The measurement of the specific rotation of this compound would confirm its chirality.

-

Chemical Correlation: This would involve chemically modifying this compound or its degradation products to synthesize a compound of known absolute stereochemistry.

-

Advanced Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy could have been used to help assign the absolute configuration.

-

X-ray Crystallography: If a suitable single crystal of this compound or a derivative could be obtained, X-ray diffraction would provide an unambiguous determination of the absolute stereochemistry.

Conclusion

The elucidation of the structure and stereochemistry of this compound stands as a testament to the power of a multi-faceted analytical approach. Through the systematic application of spectroscopic methods and chemical degradation, the complex three-dimensional architecture of this potent antifungal agent was successfully determined. A complete understanding of its structure is the foundational step for any further research into its mechanism of action, biosynthesis, and the development of new, improved antifungal therapies.

References

Unraveling the Assembly Line: A Technical Guide to Dermostatin A Biosynthesis in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin A, a member of the polyene macrolide family of natural products, exhibits potent antifungal activity, making it a molecule of significant interest for therapeutic development. Produced by the actinomycete Streptomyces viridogriseus, its complex structure arises from a sophisticated biosynthetic pathway orchestrated by a Type I modular polyketide synthase (PKS) system. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, offering a comprehensive resource for researchers seeking to understand, engineer, and harness this intricate molecular machinery.

The this compound Biosynthetic Gene Cluster: A Genetic Blueprint

The biosynthesis of this compound is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of Streptomyces viridogriseus. While the complete and fully annotated BGC for this compound has not been explicitly detailed in publicly available literature, its architecture can be inferred from the well-characterized pathways of analogous polyene macrolides, such as nystatin. These clusters are typically large, spanning over 100 kilobases of DNA, and harbor the genes encoding the core polyketide synthase, as well as enzymes responsible for post-PKS modifications, regulation, and self-resistance.

Core Components of the this compound Biosynthetic Gene Cluster (Hypothesized)

| Gene/Protein Category | Putative Function |

| Polyketide Synthase (PKS) Genes | Encode the large, modular Type I PKS enzymes responsible for assembling the polyketide backbone of this compound from simple acyl-CoA precursors. |

| Post-PKS Modification Enzymes | Include hydroxylases (e.g., Cytochrome P450 monooxygenases), dehydrogenases, and potentially glycosyltransferases that tailor the initial polyketide chain to form the final this compound structure. |

| Regulatory Genes | Code for transcription factors that control the expression of the entire biosynthetic gene cluster, often in response to specific environmental or developmental cues. |

| Resistance Genes | Encode proteins that confer resistance to this compound, protecting the producing organism from its own antifungal product. This may involve membrane pumps or modification of the cellular target. |

| Precursor Supply Genes | May be present to ensure an adequate supply of the specific acyl-CoA building blocks required for polyketide chain elongation. |

The this compound Assembly Line: A Step-by-Step Synthesis

The biosynthesis of this compound follows the canonical logic of Type I modular PKSs, where a series of enzymatic modules work in an assembly-line fashion to construct the polyketide chain. Each module is responsible for the incorporation and modification of a specific extender unit.

Visualizing the Pathway:

Caption: Hypothetical biosynthetic pathway of this compound.

The process unfolds as follows:

-

Initiation: The biosynthesis is initiated by the loading of a starter unit, typically acetyl-CoA, onto the acyl carrier protein (ACP) of the loading module.

-

Elongation: The growing polyketide chain is then passed sequentially to a series of elongation modules. Each module contains a set of enzymatic domains:

-

Acyltransferase (AT): Selects the appropriate extender unit (e.g., methylmalonyl-CoA or ethylmalonyl-CoA) and loads it onto the module's ACP.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbon atoms.

-

Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): These domains may be present or absent in each module, leading to varying degrees of reduction at specific positions in the polyketide backbone, resulting in keto, hydroxyl, or fully saturated carbon centers. The specific combination of these domains dictates the stereochemistry of the final product.

-

-

Termination: After the final elongation step, a C-terminal thioesterase (TE) domain catalyzes the release and cyclization of the completed polyketide chain, forming the characteristic macrolactone ring of this compound.

-

Post-PKS Tailoring: The nascent macrolactone undergoes a series of modifications by tailoring enzymes encoded within the BGC. For this compound, this likely includes multiple hydroxylation events catalyzed by cytochrome P450 monooxygenases and subsequent dehydrogenations to form the conjugated polyene system responsible for its antifungal activity.

Experimental Protocols for Studying this compound Biosynthesis

Investigating the intricacies of the this compound pathway requires a combination of genetic, biochemical, and analytical techniques.

1. Identification and Annotation of the this compound Biosynthetic Gene Cluster

-

Protocol:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from Streptomyces viridogriseus using established protocols for actinomycetes.

-

Genome Sequencing: Perform whole-genome sequencing using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore) to facilitate the assembly of the large, repetitive PKS genes.

-

Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify and annotate the putative this compound BGC within the sequenced genome. This will predict the open reading frames (ORFs), domain organization of the PKS modules, and the functions of other enzymes in the cluster.

-

2. Gene Inactivation to Confirm Cluster Involvement

-

Protocol:

-

Construct Design: Design a gene disruption cassette targeting a key PKS gene within the putative this compound BGC. This typically involves replacing a portion of the gene with an antibiotic resistance marker.

-

Protoplast Transformation: Introduce the disruption cassette into Streptomyces viridogriseus protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Mutant Selection and Verification: Select for transformants based on antibiotic resistance and verify the gene disruption event by PCR and Southern blot analysis.

-

Metabolite Analysis: Cultivate the wild-type and mutant strains under production conditions and analyze the culture extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of this compound production in the mutant.

-

Visualizing the Gene Inactivation Workflow:

Caption: Workflow for gene inactivation experiments.

3. Heterologous Expression of the this compound Gene Cluster

-

Protocol:

-

Cluster Cloning: Clone the entire this compound BGC into a suitable expression vector (e.g., a bacterial artificial chromosome or a cosmid). This may require specialized techniques like Transformation-Associated Recombination (TAR) cloning due to the large size of the cluster.

-

Host Strain Selection: Choose a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.

-

Transformation and Expression: Introduce the expression vector into the chosen host strain.

-

Fermentation and Analysis: Cultivate the heterologous host under optimized fermentation conditions and analyze the culture broth for the production of this compound using HPLC and LC-MS.

-

4. In Vitro Enzymatic Assays

-

Protocol:

-

Gene Expression and Protein Purification: Overexpress individual PKS domains or modules, as well as post-PKS modification enzymes, in a suitable expression host like E. coli. Purify the recombinant proteins using affinity chromatography.

-

Substrate Synthesis: Chemically synthesize or biosynthesize the specific substrates for the enzyme of interest (e.g., acyl-CoA precursors, polyketide intermediates).

-

Enzyme Assay: Perform in vitro reactions by incubating the purified enzyme with its substrate(s) under optimized conditions (buffer, pH, temperature, cofactors).

-

Product Analysis: Analyze the reaction products using techniques such as HPLC, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enzyme's activity and specificity.

-

Quantitative Data on this compound Biosynthesis

Currently, there is a lack of publicly available, detailed quantitative data specifically for this compound biosynthesis, such as precursor incorporation rates, enzyme kinetic parameters, and absolute production titers under various conditions. Such data would be invaluable for metabolic engineering efforts aimed at improving this compound yields. The experimental protocols outlined above provide the framework for generating this critical quantitative information.

Future Perspectives and Applications

A thorough understanding of the this compound biosynthetic pathway opens up exciting avenues for future research and development:

-

Metabolic Engineering: By manipulating the expression of regulatory genes, optimizing precursor supply, and engineering the PKS modules, it is possible to significantly enhance the production yield of this compound.

-

Combinatorial Biosynthesis: The modular nature of the PKS system allows for the generation of novel this compound analogs with potentially improved antifungal activity, reduced toxicity, or altered pharmacokinetic properties. This can be achieved by swapping, deleting, or modifying individual domains or modules within the PKS assembly line.

-

Drug Discovery: The elucidation of the this compound pathway provides insights into the biosynthesis of other polyene macrolides and can guide the discovery of novel antifungal agents from other actinomycetes.

This technical guide serves as a foundational resource for researchers delving into the fascinating world of this compound biosynthesis. By applying the principles and methodologies described herein, the scientific community can continue to unravel the complexities of this natural product assembly line and unlock its full therapeutic potential.

The Unveiling of Dermostatin A's Assault on Fungal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermostatin A, a polyene macrolide antibiotic, exhibits potent antifungal activity by primarily targeting the integrity of the fungal cell membrane. This technical guide delineates the multifaceted mechanism of action of this compound, focusing on its direct interactions with membrane components, subsequent disruption of membrane function, and the induction of downstream cellular stress responses. Through a comprehensive review of available data, this document provides a detailed overview of the molecular interactions, summarizes key quantitative findings, outlines relevant experimental methodologies, and visually represents the pathways and processes involved. This guide is intended to serve as a critical resource for researchers engaged in the study of antifungal agents and the development of novel therapeutic strategies.

Introduction

Dermostatin is an antifungal polyene antibiotic complex produced by Streptomyces viridogriseus, comprising approximately 43% this compound (C₄₀H₆₄O₁₁) and 57% Dermostatin B (C₄₁H₆₆O₁₁).[1] As a member of the polyene class of antibiotics, the primary target of this compound is the fungal cell membrane, a critical structure for maintaining cellular homeostasis and viability. The selective toxicity of polyene antifungals is largely attributed to their higher affinity for ergosterol, the predominant sterol in fungal membranes, as compared to cholesterol in mammalian cell membranes.[2][3][4] This interaction is the initiating event in a cascade that leads to membrane destabilization and, ultimately, fungal cell death.

Core Mechanism of Action: Interaction with Ergosterol

The cornerstone of this compound's antifungal activity is its specific binding to ergosterol within the fungal cell membrane.[5][6] This interaction is driven by the amphipathic nature of the polyene molecule, which allows it to insert into the lipid bilayer. The rigid, hydrophobic polyene backbone aligns with the sterol molecules, leading to the formation of complexes that disrupt the normal packing of membrane lipids.[2]

Formation of Membrane Pores and Ion Leakage

A widely accepted model for polyene action posits that following the initial binding to ergosterol, multiple this compound-ergosterol complexes aggregate to form transmembrane channels or pores.[2][3][7] These aqueous pores disrupt the selective permeability of the fungal membrane, leading to the leakage of essential intracellular ions, such as potassium (K⁺), and small organic molecules.[7][8] The loss of ionic gradients collapses the membrane potential, disrupts cellular transport processes, and ultimately contributes to cell death.

Membrane Fluidity and Integrity Alterations

Beyond discrete pore formation, the interaction of this compound with ergosterol leads to a broader destabilization of the membrane. The sequestration of ergosterol by the antibiotic alters the physical properties of the lipid bilayer, affecting membrane fluidity and the function of membrane-associated proteins.[5]

Quantitative Data on this compound's Effects

While specific quantitative data for this compound is limited in the public domain, the following table summarizes typical quantitative measures used to assess the efficacy of polyene antibiotics. These values are representative of the class and provide a framework for the experimental evaluation of this compound.

| Parameter | Typical Value Range for Polyenes | Significance | Key References |

| Minimum Inhibitory Concentration (MIC) | 0.1 - 10 µg/mL | Defines the lowest concentration to inhibit fungal growth. | [9] |

| Potassium (K⁺) Leakage | 50-90% release within 30-60 min | Indicates rapid membrane permeabilization. | [8] |

| Ergosterol Binding Affinity (Kd) | Micromolar (µM) range | Quantifies the strength of the this compound-ergosterol interaction. | [2][6] |

Downstream Effects: Induction of Oxidative Stress

The initial membrane damage instigated by this compound can trigger secondary cellular stress responses, most notably the induction of oxidative stress.[9][10] The disruption of mitochondrial membrane potential, a consequence of ionophore activity, can lead to the generation of reactive oxygen species (ROS).[11][12][13] This surge in ROS can cause widespread damage to cellular macromolecules, including lipids, proteins, and nucleic acids, further contributing to fungal cell death.[9][14]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay quantifies the extent of plasma membrane damage by measuring the uptake of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.[15][16]

-

Materials:

-

Fungal cell culture (e.g., Candida albicans, Saccharomyces cerevisiae)

-

This compound

-

SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS)

-

Microplate reader with fluorescence detection (excitation/emission ~504/523 nm)

-

-

Protocol:

-

Harvest fungal cells in the exponential growth phase by centrifugation.

-

Wash the cells twice with sterile PBS.

-

Resuspend the cells in PBS to a final density of 1 x 10⁶ cells/mL.

-

Add SYTOX Green to the cell suspension to a final concentration of 1 µM.

-

Incubate in the dark for 15 minutes to allow for basal staining.

-

Dispense the cell suspension into a 96-well microplate.

-

Add varying concentrations of this compound to the wells. Include a positive control (e.g., heat-killed cells) and a negative control (vehicle).

-

Measure fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader.

-

Increased fluorescence indicates membrane permeabilization.

-

Ergosterol Binding Assay (Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with the binding of this compound to ergosterol, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6]

-

Materials:

-

This compound

-

Ergosterol

-

Vesicles or liposomes containing ergosterol

-

Isothermal Titration Calorimeter

-

Appropriate buffer solution

-

-

Protocol:

-

Prepare a solution of ergosterol-containing liposomes in the calorimetric cell.

-

Load a concentrated solution of this compound into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the liposome solution while monitoring the heat evolved or absorbed.

-

The resulting data is a plot of heat change per injection versus the molar ratio of this compound to ergosterol.

-

Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect the intracellular accumulation of ROS.

-

Materials:

-

Fungal cell culture

-

This compound

-

DCFH-DA

-

PBS

-

Flow cytometer or fluorescence microscope

-

-

Protocol:

-

Treat fungal cells with various concentrations of this compound for a specified duration.

-

Harvest and wash the cells with PBS.

-

Load the cells with 10 µM DCFH-DA and incubate in the dark for 30 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Analyze the fluorescence of the cells using a flow cytometer or fluorescence microscope. The fluorescence intensity of dichlorofluorescein (DCF) is proportional to the amount of intracellular ROS.

-

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows related to this compound's mechanism of action.

Signaling Pathway of this compound-Induced Cell Death

Caption: this compound induced cell death pathway.

Experimental Workflow for Membrane Permeabilization Assay

Caption: SYTOX Green membrane permeabilization assay workflow.

Logical Relationship of this compound's Effects

Caption: Logical flow of this compound's antifungal effects.

Conclusion

This compound exerts its antifungal effect through a well-defined, multi-step mechanism initiated by its specific interaction with ergosterol in the fungal cell membrane. This binding leads to a catastrophic loss of membrane integrity, characterized by pore formation, ion leakage, and a collapse of the membrane potential. The resulting cellular dysfunction is often compounded by the induction of oxidative stress, creating an intracellular environment incompatible with survival. A thorough understanding of this mechanism is paramount for the rational design of new antifungal therapies and for combating the growing challenge of antifungal resistance. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for further investigation into this compound and other members of the polyene class.

References

- 1. Dermostatin [drugfuture.com]

- 2. Competitive Binding of Cholesterol and Ergosterol to the Polyene Antibiotic Nystatin. A Fluorescence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessscience.com [accessscience.com]

- 4. Scientists pinpoint structure of antifungal, challenge binding mechanism – Department of Biochemistry – UW–Madison [biochem.wisc.edu]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natamycin blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. 18.1 Antifungal agents that target the membrane [davidmoore.org.uk]

- 9. Induction of oxidative stress as a possible mechanism of the antifungal action of three phenylpropanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the Oxidative Stress Response System of Fungi with Redox-Potent Chemosensitizing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Permeabilization of fungal membranes by plant defensins inhibits fungal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Dermostatin A: A Technical Overview of its Antifungal Spectrum Against Pathogenic Yeasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin A is a polyene macrolide antibiotic, a class of compounds renowned for their broad-spectrum antifungal activity. Like other polyenes, its primary mechanism of action involves interaction with ergosterol, a critical component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately, fungal cell death. This technical guide provides a comprehensive overview of the known antifungal spectrum of this compound against pathogenic yeasts, details standardized experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Data Presentation: Antifungal Spectrum of this compound

| Pathogenic Yeast Species | Reported In Vitro/In Vivo Activity | Notes |

| Candida albicans | Active | In vivo, parenteral or oral administration was less effective than amphotericin B. |

| Cryptococcus neoformans | Active | In vivo activity was comparable to amphotericin B. |

| Blastomyces dermatitidis | Active | In vivo activity was comparable to amphotericin B. |

| Histoplasma capsulatum | Active | In vivo, amphotericin B was more effective than this compound. |

It is important to note that the direct comparison of potencies without specific MIC values is challenging. The in vivo data suggests that while this compound possesses a broad spectrum of activity, its efficacy for certain pathogens may be lower than that of amphotericin B.

Experimental Protocols

The evaluation of the in vitro antifungal activity of polyene antibiotics like this compound is typically conducted using standardized methodologies established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following are detailed descriptions of the most common methods.

Broth Microdilution Method (Based on CLSI M27)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

1. Preparation of Antifungal Agent:

-

This compound is first dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Serial twofold dilutions of the stock solution are then prepared in a standard liquid medium, typically RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0.

2. Inoculum Preparation:

-

Yeast colonies are isolated from a fresh culture grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

-

A suspension of the yeast is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

This suspension is then further diluted in the RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Inoculation and Incubation:

-

Aliquots of the standardized yeast inoculum are added to the wells of a microtiter plate containing the serially diluted this compound.

-

A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included.

-

The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. For polyenes like this compound, the endpoint is often read as the lowest concentration that shows no visible growth.

Disk Diffusion Method (Based on CLSI M44)

This method provides a qualitative assessment of susceptibility.

1. Inoculum Preparation:

-

A yeast suspension is prepared and adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

2. Inoculation of Agar Plate:

-

A sterile cotton swab is dipped into the inoculum suspension, and the excess fluid is removed by pressing it against the inside of the tube.

-

The swab is then used to streak the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue to ensure a confluent lawn of growth.

3. Application of Antifungal Disk:

-

A paper disk impregnated with a standardized amount of this compound is placed on the surface of the inoculated agar.

4. Incubation:

-

The plate is incubated at 35°C for 24-48 hours.

5. Interpretation of Results:

-

The diameter of the zone of growth inhibition around the disk is measured. The interpretation of this zone size as susceptible, intermediate, or resistant requires correlation with established MIC breakpoints, which are not currently available for this compound.

Mandatory Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Signaling Pathway: Mechanism of Action of Polyene Antifungals

Caption: Mechanism of action of this compound and other polyene antifungals.

Unraveling the Genetic Blueprint of Dermostatin A Biosynthesis: A Technical Guide to its Polyketide Synthase Machinery

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Dermostatin A, a polyene macrolide antibiotic, holds significant interest in the field of drug development due to its potent antifungal properties. The biosynthesis of this complex natural product is orchestrated by a sophisticated enzymatic assembly line known as a polyketide synthase (PKS). Understanding the genetic underpinnings of this machinery is paramount for harnessing its potential for the production of novel and improved antifungal agents. This technical guide provides a comprehensive overview of the polyketide synthase genes responsible for the biosynthesis of this compound, with a focus on their organization, the modular nature of the enzymatic complex, and the experimental approaches used to elucidate their function.

While specific detailed research on the this compound polyketide synthase gene cluster is not extensively available in the public domain, this guide will draw upon the well-established principles and experimental data from closely related polyketide antibiotics, such as nystatin, to provide a robust and informative framework.

The Architectural Marvel: Organization of the Polyketide Synthase Gene Cluster

The biosynthesis of polyketides is encoded by a series of genes typically clustered together on the chromosome of the producing organism, often a species of Streptomyces. These biosynthetic gene clusters (BGCs) are a hallmark of secondary metabolite production and contain all the necessary genetic information for the synthesis, regulation, and transport of the final product.

Based on the analysis of analogous polyene macrolide BGCs, the this compound gene cluster is predicted to be a large contiguous region of DNA, potentially spanning over 100 kilobases. The core of this cluster is composed of several large, multifunctional genes encoding the Type I modular polyketide synthases (PKSs).

Table 1: Predicted Organization of the this compound Biosynthetic Gene Cluster

| Gene/Region | Predicted Function | Homologous System |

| pks genes (multiple) | Core polyketide chain assembly | Nystatin PKS genes (nysA, nysB, nysC, nysI, nysJ, nysK)[1] |

| Thioesterase (TE) gene | Release and cyclization of the polyketide chain | Nystatin thioesterase gene[1][2] |

| Deoxysugar biosynthesis genes | Synthesis of the mycosamine-like sugar moiety | Nystatin deoxysugar biosynthesis genes[1][2] |

| Tailoring enzyme genes | Post-PKS modifications (e.g., hydroxylation, glycosylation) | Genes for cytochrome P450s, glycosyltransferases in other polyketide clusters |

| Regulatory genes | Control of gene cluster expression | nysRI-RIV in the nystatin cluster[3] |

| Transport genes | Export of this compound out of the cell | ABC transporters in antibiotic BGCs |

The Assembly Line: Modular Architecture of the Polyketide Synthase

The heart of this compound biosynthesis lies within the modular Type I PKS enzymes. These enzymes are organized into a series of modules, with each module responsible for a single round of polyketide chain elongation and modification.[4][5][6] The linear arrangement of these modules on the PKS genes directly corresponds to the sequence of chemical reactions that build the polyketide backbone, a principle known as colinearity.

Each PKS module is comprised of a set of catalytic domains that perform specific functions:

-

Acyltransferase (AT): Selects the appropriate extender unit (typically malonyl-CoA or methylmalonyl-CoA) for chain elongation.[7]

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.[4][5]

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons.[4][5]

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.[4][8]

-

Dehydratase (DH): Dehydrates the β-hydroxy group to form a double bond.[4][8]

-

Enoylreductase (ER): Reduces the double bond to a single bond.[4][8]

The specific combination of KR, DH, and ER domains within a module determines the level of reduction of the incorporated ketide unit, thus contributing to the structural diversity of the final polyketide.

Table 2: Domain Composition of a Typical Polyketide Synthase Module

| Domain | Function |

| Core Domains | |

| Acyltransferase (AT) | Extender unit selection |

| Acyl Carrier Protein (ACP) | Polyketide chain tethering |

| Ketosynthase (KS) | Chain elongation (Claisen condensation) |

| Optional Reductive Domains | |

| Ketoreductase (KR) | β-keto group reduction |

| Dehydratase (DH) | Dehydration of β-hydroxy group |

| Enoylreductase (ER) | Reduction of carbon-carbon double bond |

The biosynthesis of the this compound polyketide backbone would be initiated by a loading module that primes the PKS with a starter unit, followed by the sequential action of multiple elongation modules. The process terminates with a thioesterase (TE) domain, which catalyzes the release and macrolactonization of the completed polyketide chain.[4]

Visualizing the Process: Biosynthetic Pathway and Experimental Workflow

To conceptualize the intricate process of this compound biosynthesis and the experimental strategies employed to study it, the following diagrams are provided.

Figure 1: Proposed biosynthetic pathway for this compound, illustrating the modular action of the PKS.

Figure 2: A generalized experimental workflow for the identification and functional characterization of a polyketide synthase gene cluster.

Deciphering the Code: Experimental Protocols

The elucidation of the function of PKS genes relies on a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.

Identification and Annotation of the Biosynthetic Gene Cluster

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from the this compound-producing Streptomyces strain using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

-

Genome Sequencing: The isolated genomic DNA is subjected to whole-genome sequencing using next-generation sequencing platforms (e.g., Illumina or PacBio).

-

Bioinformatic Analysis: The sequenced genome is analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[9] This software identifies putative secondary metabolite BGCs and annotates the genes within them based on homology to known biosynthetic genes. The this compound BGC would be identified by the presence of a large Type I PKS gene cluster.

Functional Characterization through Gene Inactivation

-

Construction of a Gene Disruption Cassette: A disruption cassette containing a selectable antibiotic resistance gene flanked by regions homologous to the target PKS gene is constructed.

-

Transformation and Homologous Recombination: The disruption cassette is introduced into the this compound-producing strain via protoplast transformation or intergeneric conjugation from E. coli. Homologous recombination leads to the replacement of the target PKS gene with the disruption cassette.

-

Mutant Verification: Successful gene disruption is confirmed by PCR analysis and Southern blotting.

-

Phenotypic Analysis: The mutant strain is cultivated under production conditions, and the culture extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of this compound production. This provides direct evidence for the involvement of the targeted gene in the biosynthetic pathway.

Heterologous Expression

-

Cloning of the Gene Cluster: The entire this compound BGC is cloned into a suitable expression vector (e.g., a bacterial artificial chromosome or a cosmid).

-

Transformation of a Heterologous Host: The expression vector is introduced into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.

-

Cultivation and Analysis: The heterologous host is cultivated, and the production of this compound is monitored by HPLC and MS. Successful production confirms that the cloned gene cluster is complete and functional.

Future Perspectives and Conclusion

A thorough understanding of the this compound PKS gene cluster opens up exciting avenues for future research and development. Genetic engineering of the PKS modules, a process known as "combinatorial biosynthesis," could lead to the creation of novel this compound analogs with improved antifungal activity, reduced toxicity, or altered pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of the polyene antifungal antibiotic nystatin in Streptomyces noursei ATCC 11455: analysis of the gene cluster and deduction of the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo analysis of the regulatory genes in the nystatin biosynthetic gene cluster of Streptomyces noursei ATCC 11455 reveals their differential control over antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyketide synthases [rasmusfrandsen.dk]

- 5. Structure of a modular polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyketide Synthase Modules Redefined - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Mechanisms of Assembly-Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

physical and chemical properties of Dermostatin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermostatin A is a polyene macrolide antibiotic with pronounced antifungal activity. Isolated from Streptomyces viridogriseus, it belongs to the same class of antifungal agents as Amphotericin B and Nystatin. Its mechanism of action is centered on the disruption of fungal cell membrane integrity through specific interactions with ergosterol, a key sterol in fungal cell membranes that is absent in mammalian cells. This interaction leads to the formation of pores, causing leakage of vital intracellular components and ultimately fungal cell death. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, experimental protocols for its analysis, and a visualization of its mechanism of action.

Physicochemical Properties

This compound is a complex organic molecule with the molecular formula C40H64O11. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C40H64O11 | [1] |

| Molecular Weight | 720.93 g/mol | [1] |

| Appearance | Golden-yellow needles | |

| Melting Point | Sinters at 180 °C and darkens at 200 °C | |

| Solubility | ||

| Soluble in aqueous methanol | ||

| Slightly soluble in ethanol, methanol, acetone, chloroform, ethyl acetate, and acetic acid | [2][3] | |

| Practically insoluble in water | [2][3] | |

| Optical Rotation | [α]D = -82° (c = 0.2 in methanol) |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic absorption maxima in the UV-Vis spectrum, which are indicative of its polyene structure.

| Wavelength (λmax) | Solvent |

| 383 nm | Methanol |

| 282 nm | Methanol |

| 223 nm | Methanol |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3040 | C-H stretching (unsaturated) |

| 1630 | C=C stretching |

| 1570 | C=C stretching |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Analysis

While a specific validated method for this compound is not widely published, a general method for the analysis of polyene antibiotics can be adapted. The following protocol is a starting point for method development.

Objective: To quantify this compound in a sample matrix.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water or acetonitrile and an aqueous buffer (e.g., phosphate buffer). A typical starting point could be a gradient from 60% methanol in water to 100% methanol over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 383 nm (one of the λmax of this compound).

-

Column Temperature: 30 °C.

Sample Preparation:

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a suitable solvent, such as a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and then dilute with the initial mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

-

Prepare a stock solution of this compound standard of known concentration in the same solvent used for the sample.

-

Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.

Analysis:

-

Inject the standards to generate a calibration curve.

-

Inject the prepared samples.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Sample Preparation for NMR Spectroscopy

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

-

High-quality NMR tubes

-

Deuterated solvents (e.g., Methanol-d4, DMSO-d6)

-

Glass wool or a filter for removing particulate matter

Procedure:

-

Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Given its solubility, a deuterated methanol or DMSO would be appropriate.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube to remove any suspended particles.

-

Cap the NMR tube securely.

-

The sample is now ready for analysis on an NMR spectrometer.

Mechanism of Action and Signaling Pathway

The primary antifungal mechanism of this compound involves its interaction with ergosterol, a major sterol component of fungal cell membranes. This interaction leads to the formation of transmembrane channels, disrupting the membrane's integrity and causing cell death.

Caption: Mechanism of action of this compound on the fungal cell membrane.

The binding of this compound to ergosterol is the critical step that initiates the cascade of events leading to fungal cell death. This specificity for ergosterol is the basis for its selective toxicity towards fungi, as mammalian cell membranes contain cholesterol instead.

Caption: General experimental workflow for the isolation and analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational primary research that led to the discovery of Dermostatin A, a polyene macrolide antibiotic. The document outlines the initial microbiological studies, isolation from its natural source, purification methods, and early characterization of its physicochemical and antifungal properties. All quantitative data from cited sources have been summarized into structured tables, and key experimental workflows are presented as detailed methodologies and visual diagrams.

Introduction

This compound is a polyene antibiotic belonging to the hexaene macrolide group, first identified as a product of Streptomyces viridogriseus.[1] Its discovery in the early 1960s was a result of screening programs aimed at identifying novel antifungal agents from microbial sources. Dermostatin is a mixture of two closely related components, this compound and Dermostatin B, with this compound comprising approximately 43% of the mixture.[1] This guide focuses on the primary research that established the discovery and initial characterization of this compound.

Production and Isolation of this compound

The initial discovery and isolation of this compound involved standard microbiology and natural product chemistry techniques of the time. The producing organism was identified, and fermentation conditions were established to generate the antibiotic, which was then extracted and purified from the culture broth.

Producing Microorganism

Dermostatin is produced by the actinomycete Streptomyces viridogriseus (Thirum.).[1] The initial microbiological studies were detailed by Menon in a 1962 publication in the Hindustan Antibiotics Bulletin.

Fermentation and Extraction

While the full, detailed fermentation protocol is described in the primary 1962 publication by Bhate et al., which is not widely available, the general workflow for the production of such antibiotics involves submerged fermentation in a nutrient-rich medium. Following the fermentation, the mycelium is typically separated from the broth, and the antibiotic is extracted using organic solvents.

Purification of Dermostatin

The purification of Dermostatin from the crude extract was described by Narasimhachari et al. in 1966. The process, common for polyene antibiotics, would have involved a series of chromatographic steps to separate this compound and B from other metabolites and from each other.

Experimental Protocol: General Isolation and Purification Workflow

-

Fermentation: A culture of Streptomyces viridogriseus is grown in a suitable liquid medium under aerobic conditions to allow for the production of Dermostatin.

-

Extraction: The fermentation broth, including the mycelium, is extracted with a water-miscible solvent like acetone or methanol to solubilize the antibiotic.

-

Concentration: The solvent extract is concentrated under reduced pressure to yield a crude solid.

-

Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., butanol and water) to remove highly polar and non-polar impurities.

-

Chromatography: The semi-purified material is subjected to column chromatography (e.g., using alumina or silica gel) with a gradient of solvents to separate the components.

-

Crystallization: The fractions containing this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent system to yield the pure substance.

Caption: Generalized workflow for the isolation and purification of this compound.

Physicochemical Properties of Dermostatin

The initial characterization of Dermostatin was reported by Bhate et al. in 1962. These early studies provided the first insights into the physical and chemical nature of the compound.

| Property | Observation | Reference |

| Appearance | Golden-yellow needles | [1] |

| Melting Point | Sinters at 180°C and darkens at 200°C | [1] |

| Optical Rotation | [α]D = -82° (c = 0.2 in methanol) | [1] |

| UV-Vis Absorption Maxima | 383, 282, 223 nm (E1%1cm 1000, 212, 130) | [1] |

| Solubility | Soluble in aqueous methanol | [1] |

Structural Elucidation

The initial structural studies on Dermostatin were carried out in the late 1960s. However, the definitive structures of this compound and B were later revised by Pandey et al. in 1973. This compound was determined to be a hexaene macrolide with the molecular formula C40H64O11.[1]

Caption: Logical workflow for the structural elucidation of this compound.

Antifungal Activity of Dermostatin

The antifungal properties of Dermostatin were a key aspect of its discovery. The initial microbiological studies by Menon in 1962, followed by more detailed investigations, established its spectrum of activity against various fungal species.

Experimental Protocol: Antifungal Susceptibility Testing (Agar Dilution Method)

-

Media Preparation: A suitable agar medium (e.g., Sabouraud Dextrose Agar) is prepared and sterilized.

-

Compound Incorporation: this compound is dissolved in a suitable solvent and added to the molten agar at various concentrations to create a series of plates with decreasing concentrations of the antibiotic.

-

Inoculation: Standardized suspensions of the test fungi are prepared and inoculated onto the surface of the agar plates.

-

Incubation: The plates are incubated at a temperature and duration appropriate for the growth of the test organisms.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

Table of Antifungal Activity (MIC values)

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | Data from primary 1962 article not available | |

| Cryptococcus neoformans | Data from primary 1962 article not available | |

| Blastomyces dermatitidis | Data from primary 1962 article not available | |

| Histoplasma capsulatum | Data from primary 1962 article not available | |

| Trichophyton species | Data from primary 1962 article not available |

Note: While later studies have reported specific MIC values, the quantitative data from the original 1962 discovery papers by Menon and Bhate et al. are not accessible in currently available literature databases. The table structure is provided for completeness, and these values would be populated from the primary articles.

Conclusion

The discovery of this compound from Streptomyces viridogriseus represents a notable contribution to the field of antifungal antibiotics. The foundational research conducted in the early 1960s laid the groundwork for understanding its chemical nature and biological activity. While the full experimental details from the original publications are not widely disseminated in modern databases, the available information provides a clear outline of the discovery process. Further investigation into the mechanism of action and potential therapeutic applications of this compound can build upon this seminal work.

References

Unmasking the Vulnerabilities of Fungal Pathogens: A Technical Guide to Dermostatin A Target Identification

For Immediate Release

[City, State] – [Date] – In the ongoing battle against opportunistic fungal infections, understanding the precise mechanisms of action of antifungal agents is paramount for the development of new and effective therapies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies employed to identify the molecular targets of antifungal compounds, with a conceptual focus on the polyene macrolide Dermostatin A. While the specific molecular target of this compound remains an area of active investigation, this guide outlines the established experimental workflows and data analysis techniques that are crucial for such a discovery.

Introduction: The Quest for Antifungal Targets

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The efficacy of antifungal drugs hinges on their ability to selectively interact with essential fungal components that are absent or sufficiently divergent in human cells. Identifying these molecular targets is a critical first step in the drug discovery pipeline, enabling the rational design of novel therapeutics with improved potency and reduced toxicity. This guide delves into the multifaceted approach required for target identification, encompassing genetic, proteomic, and biochemical strategies.

Key Methodologies for Target Identification

The identification of a drug's molecular target is a meticulous process that often involves a combination of powerful experimental techniques. Here, we detail three primary approaches that have proven instrumental in elucidating the mechanisms of action of various antifungal agents.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding to a ligand, in this case, the antifungal drug. The drug is immobilized on a solid support matrix within a column. A crude protein extract from the target fungal species is then passed through the column. Proteins that bind to the drug are retained, while non-binding proteins are washed away. The bound proteins are subsequently eluted and identified using mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

1. Preparation of Affinity Matrix:

- Covalently couple this compound (or another antifungal agent) to activated chromatography beads (e.g., NHS-activated Sepharose).

- Block any remaining active groups on the beads to prevent non-specific protein binding.

- Prepare a control column with beads that have been blocked but not coupled with the drug.

2. Fungal Cell Lysis and Protein Extraction:

- Grow the fungal species of interest (e.g., Candida albicans, Aspergillus fumigatus) to mid-log phase.

- Harvest the cells by centrifugation and wash with a suitable buffer.

- Lyse the cells using mechanical disruption (e.g., bead beating) or enzymatic digestion in a lysis buffer containing protease and phosphatase inhibitors.

- Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Chromatography:

- Equilibrate both the drug-coupled and control columns with binding buffer.

- Load the clarified protein lysate onto both columns and allow it to flow through by gravity or at a controlled flow rate.

- Wash the columns extensively with wash buffer to remove non-specifically bound proteins.

- Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, ionic strength).

4. Protein Identification by Mass Spectrometry:

Concentrate and desalt the eluted protein fractions.

Separate the proteins by SDS-PAGE and perform in-gel digestion with trypsin.

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Identify the proteins by searching the acquired mass spectra against a fungal protein database. Proteins specifically enriched in the drug-coupled eluate compared to the control are considered potential targets.

Figure 1: Experimental workflow for affinity chromatography-mass spectrometry. Genetic Screening: Haploinsufficiency Profiling (HIP)

Genetic screening methods, particularly in the model yeast Saccharomyces cerevisiae, provide a powerful in vivo approach to identify drug targets. Haploinsufficiency profiling (HIP) is based on the principle that reducing the dosage of a drug's target gene by 50% (in a heterozygous diploid strain) will render the cell hypersensitive to the drug. A genome-wide collection of heterozygous deletion mutants is screened for increased sensitivity to the antifungal compound. The genes whose heterozygous deletion confers hypersensitivity are strong candidates for the drug's target or are involved in a pathway that is affected by the drug.

Experimental Protocol: Haploinsufficiency Profiling (HIP)

1. Strain Collection and Compound Preparation:

- Utilize a comprehensive collection of S. cerevisiae heterozygous deletion strains, where each strain has one of two copies of a specific gene deleted.

- Prepare a stock solution of the antifungal drug (e.g., this compound) in a suitable solvent (e.g., DMSO).

2. High-Throughput Screening:

- Array the yeast deletion strains in a high-density format (e.g., 384-well plates).

- Prepare growth media containing a sub-lethal concentration of the antifungal drug and a control medium with the solvent alone.

- Inoculate the deletion strains into both the drug-containing and control media.

- Incubate the plates and monitor cell growth over time using a plate reader to measure optical density (OD).

3. Data Analysis:

For each strain, calculate a fitness score based on the growth in the presence of the drug relative to the control.

Identify strains that exhibit a significant growth defect (hypersensitivity) in the presence of the drug.

The genes deleted in these hypersensitive strains are considered primary candidates for the drug's target or are functionally related to the target pathway.

Figure 2: High-level workflow for Haploinsufficiency Profiling. Biochemical Assays for Target Validation

Once potential targets are identified through methods like AC-MS or genetic screens, their interaction with the antifungal drug must be validated using in vitro biochemical assays. These assays directly measure the effect of the compound on the activity of the purified target protein, typically an enzyme.

Experimental Protocol: Enzyme Inhibition Assay

1. Recombinant Protein Expression and Purification:

- Clone the gene encoding the putative target protein into an expression vector.

- Express the recombinant protein in a suitable host system (e.g., E. coli, yeast).

- Purify the protein to homogeneity using standard chromatography techniques.

2. Enzyme Activity Assay:

- Develop an assay to measure the catalytic activity of the purified enzyme. This could be a spectrophotometric, fluorometric, or luminescent assay that monitors the consumption of a substrate or the formation of a product.

- Determine the optimal assay conditions (e.g., pH, temperature, substrate concentration).

3. Inhibition Studies:

- Perform the enzyme activity assay in the presence of varying concentrations of the antifungal drug.

- Include appropriate controls (no enzyme, no substrate, no inhibitor).

- Measure the enzyme activity at each inhibitor concentration.

4. Data Analysis:

Plot the enzyme activity as a function of the inhibitor concentration.

Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Figure 3: Workflow for a biochemical enzyme inhibition assay. Known Fungal Targets and this compound's Potential Mechanism

Many currently available antifungal drugs target specific pathways essential for fungal survival. A prominent example is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity and fluidity of the fungal cell membrane.

Ergosterol Biosynthesis Pathway and its Inhibition

Ergosterol is the major sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its biosynthesis is a complex multi-step process that is a primary target for several classes of antifungal drugs.

-

Azoles (e.g., fluconazole, itraconazole) inhibit the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is a critical step in the conversion of lanosterol to ergosterol.[1]

-

Polyenes (e.g., Amphotericin B), the class to which this compound belongs, are thought to bind directly to ergosterol in the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores and leakage of essential intracellular components, ultimately causing cell death.

Quantitative Data on Antifungal Activity

The potency of an antifungal compound is quantified by various parameters, including the Minimum Inhibitory Concentration (MIC), IC50, and Ki values. This data is crucial for comparing the efficacy of different compounds and for guiding drug development efforts.

| Antifungal Drug | Drug Class | Fungal Target | IC50 / Ki | Fungal Species |

| Fluconazole | Azole | Lanosterol 14-α-demethylase (Erg11) | IC50: ~0.31 µM | Candida albicans |

| Itraconazole | Azole | Lanosterol 14-α-demethylase (Erg11) | IC50: ~0.02 µM | Aspergillus fumigatus |

| Voriconazole | Azole | Lanosterol 14-α-demethylase (Erg11) | IC50: ~0.014 µM | Aspergillus fumigatus |

| Amphotericin B | Polyene | Ergosterol | Binds directly | Broad spectrum |

| Caspofungin | Echinocandin | (1,3)-β-D-glucan synthase | IC50: ~1-10 ng/mL | Candida albicans |

Note: IC50 and Ki values can vary depending on the specific assay conditions and the fungal strain being tested.

Conclusion

The identification of the molecular target of an antifungal compound like this compound is a challenging yet essential endeavor. By employing a combination of affinity-based proteomics, genetic screening, and biochemical validation, researchers can systematically unravel the mechanism of action of novel antifungal agents. This knowledge is not only fundamental to understanding fungal biology but also provides the foundation for the development of the next generation of therapies to combat life-threatening fungal infections. The methodologies and conceptual frameworks presented in this guide offer a robust roadmap for scientists and researchers dedicated to this critical area of drug discovery.

References

Methodological & Application

Total Synthesis of Dermostatin A: A Methodological Overview for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dermostatin A is a polyene macrolide antibiotic known for its antifungal properties. Its complex structure, featuring a polyol domain and a conjugated polyene system, has made it a challenging and attractive target for total synthesis. This document provides a detailed overview of the key methodologies employed in the total synthesis of this compound, with a focus on two prominent strategies. The information presented here is intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Mechanism of Antifungal Action

This compound, like other polyene macrolides, exerts its antifungal effect by disrupting the fungal cell membrane. The lipophilic polyene region of the molecule has a high affinity for ergosterol, a major sterol component of fungal cell membranes. Upon binding, this compound molecules self-assemble to form ion channels or pores within the membrane. This leads to increased membrane permeability, leakage of essential intracellular components like ions (K+, Na+) and small organic molecules, and ultimately, fungal cell death. This mechanism is selective for fungi as mammalian cell membranes contain cholesterol instead of ergosterol, for which polyenes have a lower affinity.

Caption: Mechanism of this compound's antifungal activity.

Retrosynthetic Analysis and Key Strategies

Two primary strategies have been successfully employed for the total synthesis of this compound, each with its own set of key reactions and strategic bond disconnections.

Strategy 1: Sammakia's Convergent Approach

This approach is characterized by a two-directional synthesis of the polyol core and a late-stage cross-metathesis to install the polyene chain.[1][2][3]

Key Features:

-

Two-directional Asymmetric Acetate Aldol Reaction: To construct the C1-C15 polyol backbone from a C5 dialdehyde.[1][2]

-

Diastereotopic-Group-Selective Acetal Isomerization: For differentiation of the two ends of the symmetrically grown polyol chain.[1][2]

-

Cross-Metathesis: A selective reaction between a terminal olefin and a trienal to form the hexaene moiety.[1][2][3]

Caption: Sammakia's retrosynthetic approach to this compound.

Strategy 2: Rychnovsky's Convergent Approach

This synthesis features the construction of the polyol segment using cyanohydrin acetonide couplings and the introduction of the polyene portion via a Stille coupling.[4]

Key Features:

-

Cyanohydrin Acetonide Couplings: For the iterative construction of the complex polyol domain.[4]

-

Stille Coupling: A convergent method to join the fully elaborated polyol and polyene fragments.[4]

Caption: Rychnovsky's retrosynthetic approach to this compound.

Experimental Protocols: Key Reactions

The following are representative, generalized protocols for the key transformations in the syntheses of this compound. For detailed procedures, including specific quantities, reaction times, and purification methods, it is imperative to consult the original research articles and their supporting information.

Protocol 1: Two-Directional Asymmetric Acetate Aldol Reaction (Sammakia)

This protocol describes the construction of the symmetric polyol backbone.

Objective: To synthesize the core polyol structure through a two-directional aldol reaction.

Materials:

-

C5 dialdehyde precursor

-

Chiral N-acetyl oxazolidinone

-

Titanium(IV) chloride (TiCl₄)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

-

Dissolve the chiral N-acetyl oxazolidinone in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Slowly add TiCl₄ to the solution and stir for the specified time to form the titanium enolate.

-

Add DIPEA dropwise and continue stirring.

-

Introduce the C5 dialdehyde precursor dissolved in anhydrous DCM to the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the appropriate quenching solution.

-